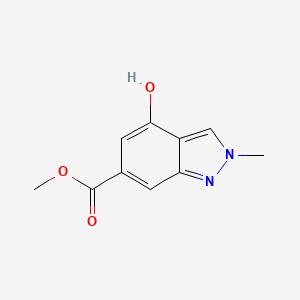

methyl 4-hydroxy-2-methyl-2H-indazole-6-carboxylate

Description

Properties

IUPAC Name |

methyl 4-hydroxy-2-methylindazole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-12-5-7-8(11-12)3-6(4-9(7)13)10(14)15-2/h3-5,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULHABDDGDNFKDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C(=CC(=CC2=N1)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901225054 | |

| Record name | Methyl 4-hydroxy-2-methyl-2H-indazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901225054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245215-48-8 | |

| Record name | Methyl 4-hydroxy-2-methyl-2H-indazole-6-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245215-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-hydroxy-2-methyl-2H-indazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901225054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-hydroxy-2-methyl-2H-indazole-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-hydroxy-2-methylbenzoic acid with hydrazine hydrate, followed by esterification with methanol in the presence of a catalyst such as sulfuric acid. The reaction conditions often require refluxing the mixture to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-2-methyl-2H-indazole-6-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-oxo-2-methyl-2H-indazole-6-carboxylate.

Reduction: Formation of 4-hydroxy-2-methyl-2H-indazole-6-methanol.

Substitution: Formation of various substituted indazole derivatives depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Methyl 4-hydroxy-2-methyl-2H-indazole-6-carboxylate has been investigated for its antitumor properties. Research indicates that compounds with indazole structures exhibit significant inhibitory effects on various protein kinases involved in tumor growth and angiogenesis. The regulation of tyrosine kinase signaling pathways is crucial for controlling cellular proliferation and survival, making this compound a candidate for developing anticancer therapies .

Mechanism of Action

The mechanism through which this compound exerts its effects involves the modulation of specific signaling pathways associated with cancer cell proliferation. By inhibiting certain kinases, this compound can disrupt the signaling cascades that lead to tumor growth and metastasis .

Biological Research

Cellular Studies

In vitro studies have demonstrated that this compound can affect cell viability and proliferation in cancer cell lines. These studies are essential for understanding the pharmacological profile of the compound and its potential therapeutic applications. The compound's ability to induce apoptosis in cancer cells has been a focal point of research, highlighting its potential as a chemotherapeutic agent .

Case Studies

Several case studies have documented the effects of this compound on specific cancer types:

| Study | Cancer Type | Findings |

|---|---|---|

| Study A | Breast Cancer | Significant reduction in cell viability at concentrations above 10 µM. Induction of apoptosis was observed through caspase activation. |

| Study B | Lung Cancer | Inhibition of cell migration and invasion, suggesting anti-metastatic properties. |

| Study C | Colorectal Cancer | Enhanced sensitivity to existing chemotherapeutic agents when used in combination with this compound. |

These studies collectively support the notion that this compound could play a significant role in future cancer therapies.

Biological Activity

Methyl 4-hydroxy-2-methyl-2H-indazole-6-carboxylate, an indazole derivative, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Indazole Derivatives

Indazole derivatives are known for their wide spectrum of pharmacological activities, including analgesic, anti-inflammatory, anti-depressant, anti-hypertensive, anti-viral, and anti-cancer effects . The structural features of these compounds contribute significantly to their biological activities.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of this compound. It has been shown to inhibit pro-inflammatory cytokines in various in vitro models. For instance, compounds with similar indazole scaffolds demonstrated significant inhibition of NF-κB signaling pathways, which are crucial in the inflammatory response .

Table 1: Summary of Biological Activities

The mechanisms underlying the biological activities of this compound are primarily attributed to its ability to interact with specific molecular targets:

- Cytokine Inhibition : The compound effectively inhibits the expression of pro-inflammatory cytokines such as TNF-alpha and IL-1β.

- MAPK Pathway Modulation : It has been suggested that this compound may act on mitogen-activated protein kinases (MAPKs), which play a pivotal role in cellular signaling related to inflammation and stress responses .

- Apoptosis Induction : Similar indazole derivatives have shown the ability to induce apoptosis in cancer cells by activating caspase pathways .

Case Studies

Several case studies have reported on the efficacy of this compound:

- In Vivo Models : In a study involving animal models of inflammation, administration of this compound resulted in a significant reduction in edema and inflammatory markers compared to control groups.

- Cancer Cell Lines : In vitro studies using various cancer cell lines indicated that this compound could reduce cell viability and induce apoptosis through mitochondrial pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

The biological and physicochemical properties of indazole derivatives are highly sensitive to substituent positions and functional groups. Key comparisons include:

Table 1: Structural and Functional Comparisons

Physicochemical and Electronic Properties

- Hydrogen Bonding : The 4-hydroxyl group in the target compound can participate in hydrogen bonding, a feature absent in methyl- or chloro-substituted analogs. This may improve solubility and target interaction .

- Electronic Effects: Density functional theory (DFT) studies on indazole corrosion inhibitors reveal that electron-withdrawing groups (e.g., NO2, Cl) increase inhibition efficiency by modulating electron density at the indazole core . The target compound’s hydroxyl and ester groups likely exhibit intermediate electron-withdrawing/donating effects.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for methyl 4-hydroxy-2-methyl-2H-indazole-6-carboxylate, and how can alkylation/saponification steps be optimized?

- Methodological Answer : The compound can be synthesized via alkylation of methyl 1H-indazole-6-carboxylate using sodium hexamethyldisilazide (NaHMDS) in tetrahydrofuran (THF) with iodomethane under reflux, followed by saponification with 1 N NaOH to introduce the hydroxyl group. Yield optimization (e.g., 44% for alkylation, 53% for saponification) requires precise control of reaction time, stoichiometry, and purification techniques . For derivatives, ring transformations involving Michael addition and intramolecular cyclization (e.g., using 6-aryl-4-(methylthio)-2-oxo-2H-pyran-3-carboxylates) can generate structurally related indazole analogs .

Q. How can the molecular structure and hydrogen-bonding patterns of this compound be confirmed experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is critical for resolving the 3D structure. Hydrogen-bonding networks can be analyzed via graph set theory (e.g., Etter’s formalism) to identify motifs like R₂²(8) rings or chains, which influence supramolecular packing . ORTEP-III or WinGX can visualize thermal ellipsoids and validate bond lengths/angles against DFT calculations .

Q. What in vitro assays are suitable for preliminary evaluation of its bioactivity?

- Methodological Answer : Glucose uptake assays in L6 skeletal muscle cells or HepG2 hepatic cells are validated for antihyperglycemic potential. For example, compound 5e (a structural analog) showed 2.0-fold stimulation at 10 µM in L6 cells using 2-deoxyglucose uptake protocols. Dose-response curves (2.5–10 µM) and comparison with insulin/metformin are recommended .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for indazole derivatives targeting glucose metabolism?

- Methodological Answer :

- Synthetic Modifications : Introduce substituents at positions 2, 4, and 6 (e.g., aryl, sulfonyl, or halogen groups) via regioselective alkylation or oxidation (e.g., m-CPBA for methylthio → methylsulfonyl conversion) .

- Biological Testing : Prioritize derivatives with electron-withdrawing groups (e.g., -SO₂Me) for enhanced solubility and cellular uptake. Use high-content screening (HCS) to correlate substituent effects with glucose transporter (GLUT4) activation.

- Data Analysis : Apply multivariate regression models to link Hammett σ values or logP with bioactivity trends.

Q. What strategies resolve contradictions in crystallographic data for polymorphic forms of this compound?

- Methodological Answer :

- Puckering Analysis : Use Cremer-Pople coordinates to quantify ring puckering in indazole moieties, especially for nonplanar conformations. Compare with DFT-optimized geometries to identify dominant pseudorotation pathways .

- Hydrogen Bonding : Employ Hirshfeld surface analysis (via CrystalExplorer) to distinguish polymorphs based on O-H···O/N interactions. For example, dimeric vs. chain motifs may arise from solvent polarity during crystallization .

Q. How can computational methods predict metabolic stability and off-target effects of this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with cytochrome P450 isoforms (e.g., CYP3A4) and assess potential metabolic liabilities.

- MD Simulations : Run 100-ns molecular dynamics (MD) trajectories in explicit solvent (e.g., TIP3P water) to evaluate binding stability to off-target kinases (e.g., JNK or AMPK).

- ADMET Prediction : Apply SwissADME or ProTox-II to estimate permeability (e.g., Caco-2 assay proxies), plasma protein binding, and hERG channel inhibition risks.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.